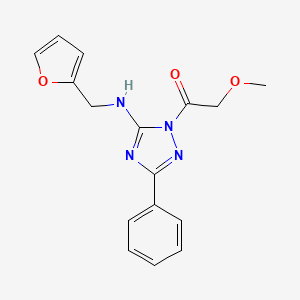
N-(2-furylmethyl)-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine, commonly known as FMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FMA belongs to the class of triazole derivatives and has been studied extensively for its potential biological activities.
Aplicaciones Científicas De Investigación
FMA has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. FMA has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of FMA is not fully understood. However, it has been suggested that FMA exerts its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. FMA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FMA has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
FMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FMA has also been shown to possess anticonvulsant activity in animal models of epilepsy. In addition, FMA has been reported to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential biological activities. However, FMA also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of FMA is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on FMA. One area of interest is the development of new derivatives of FMA that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the potential use of FMA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of FMA and to identify its molecular targets in the body.
Métodos De Síntesis
FMA can be synthesized by the reaction of 2-furanmethanol with 1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Propiedades
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-11-14(21)20-16(17-10-13-8-5-9-23-13)18-15(19-20)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVCRJRIPVGCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-methoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)
![2-chloro-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5726532.png)

![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)



![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)

